
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone is a chemical compound with the molecular formula C17H22O2 It is known for its unique structure, which includes a benzoyl group attached to a cyclopentyl ring that is further substituted with phenylmethanone
Méthodes De Préparation
The synthesis of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride and 2,2,3-trimethylcyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone can be compared with other similar compounds, such as:
1-(3-Benzoyl-1,2,2-trimethylcyclopentyl)ethanone: This compound has a similar structure but differs in the position of the benzoyl group.
1-(3-Benzoyl-2,2,3-trimethylcyclopentyl)ethanone: Another closely related compound with slight variations in the cyclopentyl ring substitution.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C22H24O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(3-benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C22H24O2/c1-21(2)18(19(23)16-10-6-4-7-11-16)14-15-22(21,3)20(24)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
Clé InChI |
VSSQZOJJQVIVRA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC1(C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
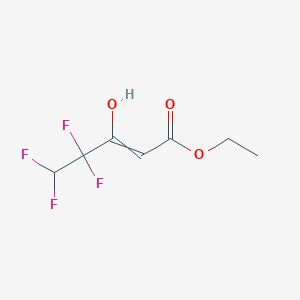
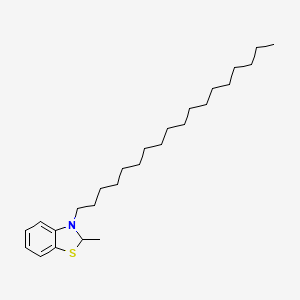

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
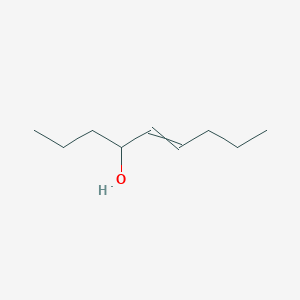
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
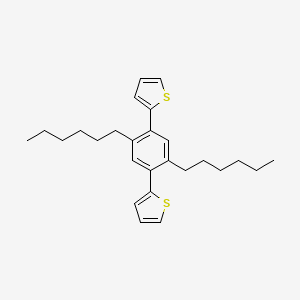
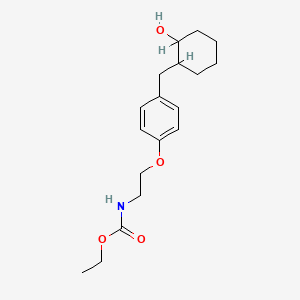
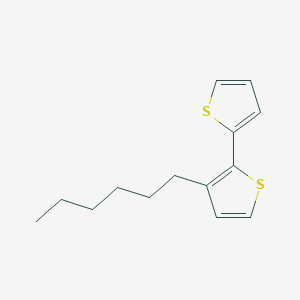
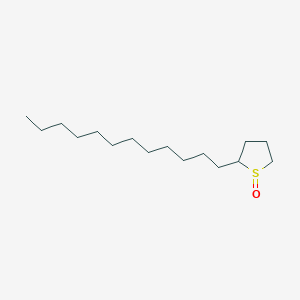
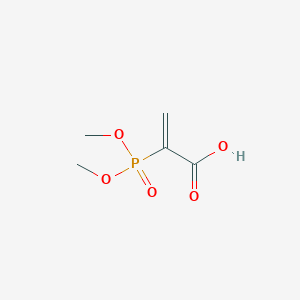
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
